molecular formula C27H29N3O2 B250985 2,2-diphenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide

2,2-diphenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide

Cat. No.: B250985
M. Wt: 427.5 g/mol
InChI Key: RFLYDQWSMYWGPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-diphenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide, also known as DPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of medicine. This compound belongs to the class of piperazine derivatives and has been found to exhibit promising pharmacological properties.

Mechanism of Action

The mechanism of action of 2,2-diphenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide is not fully understood, but studies have suggested that it acts by modulating various signaling pathways in the body. This compound has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinase-9 (MMP-9), which are involved in inflammation and cancer progression. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in protecting cells from oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in the body. Studies have shown that this compound can reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This compound has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which help to protect cells from oxidative damage. Additionally, this compound has been found to modulate the activity of ion channels and receptors in the nervous system, which may contribute to its analgesic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,2-diphenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide in lab experiments is its high potency and selectivity for specific targets. This compound has been found to exhibit potent activity against cancer cells and has shown promising results in preclinical studies. Additionally, this compound has been found to have low toxicity and side effects, making it a potentially safe and effective therapeutic agent. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on 2,2-diphenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide. One area of interest is the development of novel formulations and delivery systems that can improve the solubility and bioavailability of this compound. Another area of research is the identification of specific targets and signaling pathways that are modulated by this compound, which may help to elucidate its mechanism of action and identify new therapeutic applications. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials, which may lead to its approval as a new drug for the treatment of various diseases.

Synthesis Methods

2,2-diphenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide can be synthesized using a simple and efficient method that involves the reaction of 4-(4-propanoylpiperazin-1-yl)aniline with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with high purity and yield.

Scientific Research Applications

2,2-diphenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has been extensively studied for its potential applications in various areas of medicine, including cancer treatment, neuroprotection, and pain management. Studies have shown that this compound exhibits potent anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. This compound has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been shown to have analgesic properties by modulating the activity of pain receptors in the nervous system.

Properties

Molecular Formula

C27H29N3O2

Molecular Weight

427.5 g/mol

IUPAC Name

2,2-diphenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide

InChI

InChI=1S/C27H29N3O2/c1-2-25(31)30-19-17-29(18-20-30)24-15-13-23(14-16-24)28-27(32)26(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-16,26H,2,17-20H2,1H3,(H,28,32)

InChI Key

RFLYDQWSMYWGPM-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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